Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-
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Overview
Description
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy- is a natural product found in Streptosporangium and Streptosporangium roseum with data available.
Scientific Research Applications
1. Inhibitory Activity Against Human pi Class Glutathione S-transferase
Benzo(a)naphthacene-2-carboxylic acid derivatives, particularly bequinostatins A and B, have been shown to exhibit significant inhibitory activity against human pi class glutathione S-transferase. This activity was identified in compounds isolated from Streptomyces sp. MI384-DF12, suggesting potential applications in targeting specific enzymes for therapeutic purposes (Aoyama et al., 1993).
2. Synthesis and Structural Analysis
Research has focused on the synthesis of benzo(a)naphthacene-2-carboxylic acid derivatives for structural and chemical analyses. This includes the development of one-pot synthesis methods for related compounds, providing insights into their chemical properties and potential applications in various fields of chemistry and material science (Srinivas & Rao, 2012).
3. Anticancer Properties
Several studies have investigated the anticancer properties of benzo(a)naphthacene-2-carboxylic acid derivatives. For instance, research on new (dihydro)pyranonaphthoquinones and their epoxy analogs synthesized from 1,4-dihydroxy-2-naphthoic acid revealed interesting cytotoxic activity against different cancer cell lines, highlighting the potential of these compounds in cancer therapy (Thi et al., 2015).
4. Photocyclization Reactions
Photocyclization reactions involving benzo(a)naphthacene-2-carboxylic acid derivatives have been studied, leading to the synthesis of novel compounds. These studies contribute to the understanding of photocyclization mechanisms and the potential application of these reactions in the synthesis of complex organic compounds (Sasaki et al., 2000).
5. Synthesis of Potential Metabolites
Research on the synthesis of potential metabolites of carcinogenic compounds, such as 7,12-dimethylbenz(a)anthracene, has involved derivatives of benzo(a)naphthacene-2-carboxylic acid. This research is significant for understanding the metabolic pathways of carcinogens and developing methods to synthesize their metabolites for further study (Pataki & Balick, 1977).
properties
CAS RN |
157110-24-2 |
---|---|
Product Name |
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy- |
Molecular Formula |
C27H22O10 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
1,6,9,14-tetrahydroxy-3-(2-hydroxypropyl)-7-methoxy-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C27H22O10/c1-9(28)6-10-7-11-8-14(30)18-19(15(11)23(32)16(10)27(35)36)25(34)20-21(26(18)37-2)24(33)17-12(22(20)31)4-3-5-13(17)29/h3-5,7,9,14,28-30,32,34H,6,8H2,1-2H3,(H,35,36) |
InChI Key |
XBWMJMIOZSMYBR-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C(=C2C(=C1)CC(C3=C2C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)O)O)C(=O)O)O |
Canonical SMILES |
CC(CC1=C(C(=C2C(=C1)CC(C3=C2C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)O)O)C(=O)O)O |
synonyms |
FR 901533 FR901533 sodium 1,6,9,14-tetrahydroxy-3-(2-hydroxypropyl)-7-methoxy-8,13-dioxo-5,6,8,13-tetrahydrobenzo(a)naphthacene-2-carboxylate WS 79089B WS-79089B WS79089B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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